2,5-Dichloro-4-(trifluoromethoxy)pyridine
Description
Contextual Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring is a fundamental structural motif present in a multitude of natural products and synthetic compounds, including a significant percentage of FDA-approved drugs. nih.gov Its utility is amplified by the introduction of fluorine, an element that imparts unique properties due to its high electronegativity, small size, and the strength of the carbon-fluorine bond. When incorporated into a pyridine scaffold, fluorine or fluorinated groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) can profoundly alter a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.
Fluorinated pyridine derivatives are, therefore, highly sought-after building blocks in organic synthesis, serving as key intermediates for a wide range of biologically active compounds. researchoutreach.org In the agrochemical industry, trifluoromethylpyridines (TFMPs) are integral to the synthesis of numerous herbicides, fungicides, and insecticides. researchoutreach.orgnih.gov For instance, compounds like fluazifop-butyl (B166162) (a herbicide) and fluazinam (B131798) (a fungicide) rely on a TFMP core for their activity. researchoutreach.org Similarly, in pharmaceuticals, the pyridine scaffold is a privileged structure, and its fluorination is a common strategy to enhance drug-like properties, leading to the development of new therapeutic agents across various disease areas. nih.govresearchgate.net
Rationale for Dedicated Research on 2,5-Dichloro-4-(trifluoromethoxy)pyridine and Related Derivatives
Dedicated research into specific molecules like this compound is driven by its potential as a versatile chemical intermediate. The rationale for its synthesis and study is rooted in the strategic combination of its structural features: a pyridine core, two chlorine atoms, and a trifluoromethoxy group. Each of these components offers distinct advantages for synthetic chemists.
The trifluoromethoxy group is of particular interest as it can serve as a lipophilic hydrogen bond acceptor, offering a unique electronic signature compared to the more common trifluoromethyl group. Its presence can enhance metabolic stability and fine-tune the lipophilicity of a final compound, which are critical parameters in drug discovery. The two chlorine atoms on the pyridine ring are highly valuable as they provide reactive sites for further chemical modification. These halogens can be readily displaced or used in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Therefore, this compound is not typically an end-product but rather a specialized building block. Research is focused on developing efficient synthetic routes to this compound and exploring its reactivity to create libraries of novel derivatives. These derivatives are then evaluated for potential biological activity, with the expectation that the unique combination of the dichloropyridine scaffold and the trifluoromethoxy substituent will lead to the discovery of new lead compounds in agrochemical and pharmaceutical development.
Historical Development and Evolution of Synthetic Strategies for Halogenated Pyridines with Fluorinated Substituents
The synthesis of halogenated pyridines bearing fluorinated substituents has evolved significantly over several decades. Early methods for introducing fluorine-containing groups were often harsh and limited in scope. The first synthesis of trifluoromethoxy-substituted aromatic compounds dates back to 1955, relying on chlorination followed by fluorination techniques. researchgate.net These classical methods often involved treating a hydroxyl-substituted precursor with reagents like thiophosgene, followed by chlorination and then a high-temperature fluorine exchange reaction using reagents such as antimony trifluoride (SbF₃). researchgate.net
A major advancement in the synthesis of trifluoromethylpyridines (TFMPs) occurred in the early 1980s with the development of economically viable industrial processes. jst.go.jp These methods often start from readily available picoline (methylpyridine) isomers. A key strategy involves vapor-phase reactions at high temperatures. nih.govjst.go.jp This process can be conducted in a stepwise fashion, with an initial chlorination of the methyl group to a trichloromethyl group, followed by a chlorine-fluorine exchange reaction. nih.govjst.go.jp
An alternative and more direct approach is a simultaneous vapor-phase chlorination and fluorination over a transition metal-based catalyst. nih.govjst.go.jp This method allows for the direct conversion of picoline to trifluoromethylpyridines and subsequent chlorination of the pyridine ring in a single, continuous process, which was a significant step forward in producing these valuable intermediates on a large scale. nih.gov More recent developments continue to refine these processes and explore novel reagents and catalytic systems to improve yields, selectivity, and environmental sustainability.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2F3NO |
|---|---|
Molecular Weight |
231.98 g/mol |
IUPAC Name |
2,5-dichloro-4-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-3-2-12-5(8)1-4(3)13-6(9,10)11/h1-2H |
InChI Key |
GLIRYGSNUDBCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dichloro 4 Trifluoromethoxy Pyridine
Chlorine-Fluorine Exchange Reactions in Pyridine (B92270) Systems
The introduction of fluorine and fluorine-containing functional groups into aromatic systems is a cornerstone of modern synthetic chemistry. While direct fluorination can be challenging, exchange reactions, particularly chlorine-fluorine exchange, offer a viable pathway. In the context of synthesizing 2,5-Dichloro-4-(trifluoromethoxy)pyridine, this approach would typically involve the preparation of a 2,5-dichloro-4-(trichloromethoxy)pyridine intermediate followed by a halogen exchange reaction.
Mechanistic Pathways and Catalytic Systems for Introducing the Trifluoromethoxy Moiety
The direct introduction of a trifluoromethoxy group onto a pyridine ring is a non-trivial transformation. Unlike the related methoxy (B1213986) group, the trifluoromethoxy group cannot be readily installed via nucleophilic substitution with a trifluoromethoxide anion due to the instability of this species. mdpi.com A more contemporary and effective strategy for the trifluoromethoxylation of pyridines involves a radical-mediated process.
Mechanistic studies suggest a plausible pathway involving a radical O-trifluoromethylation followed by an OCF3-migration. nih.gov This process can be initiated by a suitable trifluoromethylating agent, such as Togni's reagent, in the presence of a catalyst. The reaction is thought to proceed through the formation of a nitrogen-centered radical on the pyridine, which then reacts with the trifluoromethyl source. This is followed by a rearrangement to yield the desired trifluoromethoxylated pyridine. For electron-deficient pyridines, such as dichloropyridines, this activation of the pyridine ring is crucial for the reaction to proceed. mdpi.com
Catalytic systems for such transformations often employ transition metals that can facilitate the single-electron transfer processes required for radical generation. However, metal-free conditions have also been developed, expanding the scope and applicability of these reactions.
Optimization of Reaction Conditions and Reagent Selection
The efficiency and selectivity of trifluoromethoxylation reactions are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, temperature, reaction time, and the nature of the trifluoromethylating agent and any additives.
For the synthesis of this compound, starting from 2,5-dichloro-4-hydroxypyridine, the selection of the appropriate trifluoromethoxylating reagent is critical. Reagents capable of generating trifluoromethyl radicals under mild conditions are preferred to avoid degradation of the starting material and unwanted side reactions. The concentration of reactants and the stoichiometry of the reagents also play a significant role in maximizing the yield of the desired product.
Table 1: Key Parameters for Optimization of Trifluoromethoxylation Reactions
| Parameter | Considerations |
| Solvent | Must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents are often preferred. |
| Temperature | Needs to be high enough to initiate the reaction but low enough to prevent decomposition. |
| Reagent | The choice of trifluoromethylating agent will influence the reaction mechanism and efficiency. |
| Catalyst | If used, the catalyst must be compatible with the reactants and promote the desired transformation selectively. |
| Additives | Bases or other additives may be required to facilitate the reaction or scavenge byproducts. |
Regioselective Trifluoromethoxylation Strategies
Achieving the desired regioselectivity, with the trifluoromethoxy group at the 4-position of the 2,5-dichloropyridine scaffold, is a significant challenge. The inherent electronic properties of the dichloropyridine ring will direct incoming substituents to specific positions. In the case of 2,5-dichloropyridine, the 4-position is electronically activated for nucleophilic attack, but as direct trifluoromethoxylation often proceeds via a radical mechanism, the directing effects are more complex.
One strategy to control regioselectivity is to start with a pre-functionalized pyridine. For instance, the synthesis could begin with 2,5-dichloro-4-hydroxypyridine. The hydroxyl group at the 4-position can then be converted to the trifluoromethoxy group. This approach ensures the correct placement of the -OCF3 group.
De Novo Pyridine Ring Construction from Trifluoromethoxy-Containing Building Blocks
An alternative to modifying a pre-formed pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethoxy group. This de novo synthesis approach offers the advantage of building the desired substitution pattern directly into the pyridine ring.
Cyclocondensation and Annulation Approaches
Cyclocondensation reactions are powerful methods for the synthesis of heterocyclic compounds, including pyridines. youtube.com These reactions typically involve the condensation of two or more acyclic components to form the ring system. For the synthesis of this compound, a key starting material would be a building block containing the C-4 and the trifluoromethoxy group.
Annulation reactions, where a new ring is fused onto an existing molecular fragment, also provide a route to substituted pyridines. researchgate.net In this context, a trifluoromethoxy-containing fragment could be reacted with a suitable partner to construct the pyridine ring. The challenge lies in the availability and reactivity of the necessary trifluoromethoxy-containing building blocks.
Table 2: Potential Trifluoromethoxy-Containing Building Blocks for Pyridine Synthesis
| Building Block | Potential Application in Pyridine Synthesis |
| Trifluoromethoxyacetonitrile | Can serve as a two-carbon fragment in cyclocondensation reactions. |
| Ethyl trifluoromethoxyacetate | A versatile building block for introducing the trifluoromethoxy group. |
| Trifluoromethoxy-substituted 1,3-dicarbonyl compounds | Can react with ammonia (B1221849) or its equivalents to form the pyridine ring. |
Regioselective Assembly and Directed Ortho-Metalation in Pyridine Synthesis
The regioselective assembly of the pyridine ring is crucial for obtaining the desired 2,5-dichloro-4-(trifluoromethoxy) substitution pattern. The choice of building blocks and the reaction conditions will dictate the final arrangement of substituents on the pyridine ring.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orguwindsor.cawikipedia.orgorganic-chemistry.org In the context of this synthesis, DoM could be employed in several ways. For example, one could start with a 4-(trifluoromethoxy)pyridine and use the trifluoromethoxy group, or another directing group, to guide the introduction of the chloro substituents at the 2- and 5-positions. The directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org Subsequent reaction with an electrophilic chlorine source would then install the chloro substituents. The relative directing ability of different groups on the pyridine ring would need to be carefully considered to achieve the desired outcome.
Functionalization and Derivatization Routes Utilizing Halogenated Pyridine Precursors
The construction of the this compound scaffold relies heavily on the precise installation of substituents onto a pyridine core. This typically involves the sequential, controlled introduction of the chloro and trifluoromethoxy groups using pre-functionalized halogenated intermediates.
Achieving specific polychlorination patterns on a pyridine ring is a significant synthetic challenge. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are often difficult and require harsh conditions, which can lead to a lack of selectivity and the formation of isomeric mixtures. nih.govnih.gov Consequently, modern synthetic chemistry has moved towards more strategic and regioselective methods. nih.govchemrxiv.org
One innovative approach involves the temporary transformation of the pyridine ring into a more reactive intermediate. A notable example is the use of a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgchemrxiv.org This strategy converts the electron-deficient pyridine into a series of polarized alkenes that can undergo electrophilic halogenation with high regioselectivity under mild conditions. nih.govchemrxiv.org
Another advanced method for achieving site-selective halogenation is the use of specially designed phosphine (B1218219) reagents. researchgate.netnih.gov In this two-step process, a heterocyclic phosphine is first installed at the 4-position of the pyridine ring, forming a phosphonium salt. This salt then activates the ring for subsequent displacement by a halide nucleophile, allowing for precise halogenation at the C-4 position, a transformation that is challenging to achieve through classical methods. researchgate.netnih.gov
Table 1: Comparison of Strategic Pyridine Halogenation Methods
| Method | Intermediate | Key Features | Position Selectivity |
|---|---|---|---|
| Zincke Imine Strategy | Acyclic azatriene (Zincke imine) | Mild reaction conditions; transforms pyridine into a reactive alkene series. nih.govchemrxiv.org | Primarily 3-selective. nih.govchemrxiv.org |
| Designed Phosphine Reagents | Pyridylphosphonium salt | Two-step process; applicable to a broad range of unactivated pyridines. researchgate.netnih.gov | Primarily 4-selective. nih.gov |
| Electrophilic Aromatic Substitution | None (direct) | Requires harsh conditions (Lewis acids, high temperatures); often results in mixtures. nih.govnih.gov | Variable, often 3-selective but with poor control. nih.gov |
The trifluoromethoxy (OCF₃) group is a valuable substituent in drug design, known for its high lipophilicity and metabolic stability. rsc.orgnih.gov Its introduction is rarely direct and almost always relies on pre-functionalized intermediates. Classical methods for forming trifluoromethyl ethers often involve chlorination/fluorination techniques on precursor molecules. nih.govmdpi.com
A modern and widely applicable strategy for the trifluoromethoxylation of heteroaromatics involves the use of electrophilic trifluoromethylating reagents, such as Togni reagents. rsc.org Research has demonstrated a method for the trifluoromethoxylation of pyridines by first converting them to protected N-hydroxypyridine precursors. These intermediates then undergo a reaction sequence involving radical O-trifluoromethylation followed by an OCF₃-migration to the pyridine ring. rsc.org This process allows for the introduction of the trifluoromethoxy group under relatively mild conditions and with good functional group tolerance. rsc.orgmdpi.com The regioselectivity of this migration is influenced by substituents on the pyridine ring; for many substrates, the OCF₃ group is introduced exclusively at the α'-position (the carbon adjacent to the nitrogen). rsc.org
Table 2: Reagents for Trifluoromethoxylation
| Reagent Type | Example | Precursor Required | General Conditions |
|---|---|---|---|
| Electrophilic Trifluoromethylating Reagent | Togni Reagent I | N-hydroxypyridine derivative | Mild, often room temperature or slightly elevated. rsc.org |
| Classical Fluorination | Antimony trifluoride (SbF₃), Hydrogen fluoride (HF) | Trichloromethyl ether intermediate | Harsher conditions, often requiring high temperatures or strong acids. nih.govmdpi.com |
Innovative Synthetic Processes and Green Chemistry Principles
The chemical industry, particularly in the pharmaceutical and agrochemical sectors, is increasingly adopting green chemistry principles to minimize environmental impact. mdpi.com This involves designing synthetic routes that are safer, more efficient, and produce less waste. rasayanjournal.co.inresearchgate.net
The synthesis of fluorinated pyridines is an area where green chemistry approaches are actively being developed. rsc.org Traditional methods often rely on hazardous reagents and large volumes of organic solvents. semanticscholar.org Innovative techniques aim to circumvent these issues.
Microwave-assisted synthesis is one such technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. semanticscholar.orgscispace.com This method has been successfully applied to the synthesis of various heterocyclic compounds, reducing the need for prolonged heating and large solvent volumes. mdpi.com
Solvent-free, or "neat," reactions represent another key green chemistry strategy. semanticscholar.org By performing reactions without a solvent, waste is dramatically reduced, and product purification can be simplified. researchgate.net These reactions can be facilitated by techniques such as grinding or ball milling, which provide the energy for the reaction to proceed in the solid state. rasayanjournal.co.in Furthermore, the use of water as a solvent, where possible, is a highly desirable, environmentally benign approach for reactions like the amination of polyhalogenated pyridines. nih.gov
Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. acs.org A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no byproducts or waste. nih.gov
In industrial research, particularly for high-value products like pharmaceuticals and agrochemicals, maximizing atom economy is crucial for both environmental and economic reasons. Reactions with poor atom economy, such as those using stoichiometric reagents that are not incorporated into the final product, generate significant waste that must be treated and disposed of. rsc.org
Synthetic strategies that favor high atom economy include:
Addition Reactions: Where two or more molecules combine to form a single, larger molecule (e.g., hydrogenation, Diels-Alder reactions). These are inherently 100% atom economical. nih.gov
Catalytic Reactions: Using small, recyclable amounts of a catalyst to perform a transformation is far superior to using a full equivalent of a stoichiometric reagent. mdpi.com Catalytic hydrogenation, for instance, has a high atom economy, adding only hydrogen atoms to the substrate.
When designing a multi-step synthesis for a complex molecule like this compound, chemists prioritize reaction types that maximize the incorporation of starting materials into the final structure, thereby minimizing the generation of chemical waste. acs.org
Scalability Considerations and Process Chemistry Optimization for Research Applications
Translating a synthetic route from a laboratory research scale (milligrams to grams) to a larger, industrial scale (kilograms or tons) presents numerous challenges. Process chemistry focuses on optimizing reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility at scale.
For halogenated and fluorinated pyridines, which are often key intermediates in agrochemicals, scalability is a major consideration. jst.go.jpnih.gov Key factors in process optimization include:
Reaction Conditions: High-temperature, vapor-phase reactions are often employed in industrial settings for chlorination and fluorination steps, as they can be run continuously and offer high throughput. jst.go.jpnih.gov For instance, the synthesis of related trifluoromethylpyridines can involve simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using transition metal-based catalysts. jst.go.jpnih.gov
Catalyst Selection and Handling: The choice of catalyst is critical. For large-scale operations, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and recycled. Fluidized-bed reactors are sometimes used to ensure efficient contact between gaseous reactants and a solid catalyst. jst.go.jpnih.gov
Solvent and Reagent Cost/Safety: The cost and safety of all materials are scrutinized for large-scale production. Expensive reagents or hazardous solvents that are manageable in a lab may be prohibitive on an industrial scale.
Purification: Developing robust and scalable purification methods, such as distillation or crystallization, is essential to achieve the required product purity without relying on chromatography, which is generally not feasible for large quantities.
Table 3: Key Considerations for Scaling Up Pyridine Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Type | Batch processing is common. | Continuous flow or large batch processing. |
| Temperature/Pressure | Typically ambient or moderately elevated. | Can involve very high temperatures and pressures (e.g., vapor-phase). jst.go.jp |
| Reagents | Wider variety, including more expensive or specialized reagents. | Focus on low-cost, readily available commodity chemicals. |
| Catalyst | Homogeneous or heterogeneous. | Heterogeneous catalysts are often preferred for ease of separation and recycling. jst.go.jpnih.gov |
| Purification | Column chromatography is common. | Distillation, crystallization, and extraction are primary methods. |
| Safety | Managed with standard lab equipment (fume hoods). | Requires extensive engineering controls and process safety management. |
Reaction Chemistry and Functionalization of 2,5 Dichloro 4 Trifluoromethoxy Pyridine
Nucleophilic Substitution Reactions of Halogenated Pyridines
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions, where the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. quimicaorganica.orgyoutube.com The presence of additional electron-withdrawing substituents, such as halogens and the trifluoromethoxy group, further enhances this reactivity.
In dihalogenated pyridines, the regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical consideration. For a substrate like 2,5-dichloro-4-(trifluoromethoxy)pyridine, a nucleophile can potentially attack the carbon atom at the C2 or C5 position.
Regioselectivity : The C2 and C4 positions of the pyridine ring are electronically activated towards nucleophilic attack. In this specific molecule, the C4 position is occupied, leaving the C2 and C5 positions as potential reaction sites. The chlorine atom at the C2 position is significantly more activated than the one at C5 because its position is ortho to the ring nitrogen. This allows for the stabilization of the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism. quimicaorganica.org In contrast, the C5 position lacks this direct electronic activation from the heteroatom. Therefore, nucleophilic attack is highly favored at the C2 position.
Chemoselectivity : Chemoselectivity refers to the preferential reaction of one functional group over others. numberanalytics.com In the context of this compound, a primary consideration is the selective displacement of one chlorine atom in the presence of the other. Due to the heightened reactivity of the C2 position, a wide range of nucleophiles (e.g., alkoxides, amines, thiolates) will selectively displace the C2-chloro substituent under controlled conditions, leaving the C5-chloro group intact for subsequent functionalization. Achieving substitution at the C5 position first would require specialized directing groups or catalytic systems that can override the inherent electronic preference.
| Position | Activating Factors | Predicted Reactivity towards Nucleophiles |
| C2-Cl | Ortho to ring Nitrogen; Activated by -I and -M effects | High |
| C5-Cl | Meta to ring Nitrogen; Less activated | Low |
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound.
The trifluoromethoxy (-OCF3) group is one of the most strongly electron-withdrawing groups used in medicinal chemistry, primarily due to the high electronegativity of the fluorine atoms. rsc.orgmdpi.com Its presence at the C4 position of the pyridine ring has a profound impact on the molecule's reactivity.
The -OCF3 group exerts a powerful inductive effect (-I), withdrawing electron density from the aromatic system. researchgate.net This effect significantly lowers the electron density of the entire pyridine ring, making it much more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This activation reinforces the inherent electrophilicity of the pyridine nucleus, facilitating the displacement of leaving groups even with weaker nucleophiles or under milder reaction conditions than would be required for less substituted pyridines. The group's influence on metabolic stability and lipophilicity is also a key reason for its incorporation into bioactive molecules. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a widely used method for C-C bond formation. researchgate.netmdpi.com Dichloropyridines are frequently used in sequential cross-coupling reactions, where the differential reactivity of the chlorine atoms allows for stepwise functionalization. nih.govmdpi.com
Besides the Suzuki-Miyaura reaction, other contemporary cross-coupling methods are applicable to substrates like this compound:
Buchwald-Hartwig Amination : For the formation of C-N bonds, this palladium-catalyzed reaction couples amines with aryl halides.
Stille Coupling : Utilizes organotin reagents and a palladium catalyst for C-C bond formation.
Negishi Coupling : Employs organozinc reagents, often offering high reactivity and functional group tolerance.
Sonogashira Coupling : A palladium/copper co-catalyzed reaction for forming C-C bonds between terminal alkynes and aryl halides.
The choice of methodology depends on the desired bond type and the functional group tolerance required for the specific synthetic target.
Achieving regioselectivity in the cross-coupling of dihalopyridines is crucial for advanced synthesis. In 2,5-dihalopyridines, the conventional site-selectivity favors reaction at the C2 position. nih.gov This preference is generally attributed to the easier oxidative addition of the palladium catalyst to the C2-Cl bond, which is influenced by the adjacent pyridine nitrogen.
However, modern catalysis has demonstrated that this inherent selectivity can be manipulated or even inverted. The choice of ligand, catalyst, and reaction conditions can dictate the site of reaction. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, overriding the typical preference for the C2 position. nih.gov While specific studies on this compound are not widely documented, the principles derived from similar systems suggest that selective functionalization at either the C2 or C5 position is achievable through careful optimization of the catalytic system. This allows for the synthesis of complex, differentially substituted pyridine derivatives.
| Coupling Reaction | Typical Regioselectivity | Method for Altering Selectivity | Resulting Bond |
| Suzuki-Miyaura | C2 > C5 | Ligand choice (e.g., bulky phosphines, NHCs), catalyst system | C-C |
| Buchwald-Hartwig | C2 > C5 | Ligand modification, temperature control | C-N |
| Sonogashira | C2 > C5 | Additives, solvent effects | C-C (alkyne) |
Table 2: Regiocontrol in Cross-Coupling Reactions of 2,5-Dichloropyridine Systems.
Dearomatization Strategies of the Pyridine Nucleus
Dearomatization reactions convert flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which is a valuable strategy in medicinal chemistry. nih.govacs.org Pyridines are thermodynamically stable and resistant to dearomatization. acs.org To overcome this aromatic stabilization energy, the pyridine ring must typically be activated. mdpi.com
The subject molecule, this compound, is a prime candidate for dearomatization due to its highly electron-deficient nature. The combined electron-withdrawing effects of the two chlorine atoms, the trifluoromethoxy group, and the ring nitrogen make the nucleus exceptionally electrophilic and thus susceptible to nucleophilic dearomatizing additions. researchgate.net
Common dearomatization strategies applicable to such an activated pyridine include:
Nucleophilic Addition : The direct addition of strong nucleophiles, such as organolithium or Grignard reagents, can lead to 1,2- or 1,4-dihydropyridine (B1200194) products. mdpi.com
Reductive Dearomatization : The use of hydride reagents can reduce the pyridine ring. Often, this requires prior activation of the nitrogen, for example, by forming an N-acylpyridinium salt, which is then reduced. nih.gov
Transition Metal-Catalyzed Dearomatization : Copper and other transition metals can catalyze the addition of nucleophiles, including boryl or silyl (B83357) groups, across the pyridine ring, often with high regioselectivity and enantioselectivity. nih.govacs.org
Given its electronic properties, this compound would likely undergo dearomatization under relatively mild conditions compared to unsubstituted pyridine, providing access to complex, highly functionalized piperidine (B6355638) and dihydropyridine (B1217469) scaffolds.
Hydride Addition and Reductive Methodologies for Partially Saturated Derivatives
The reduction of the electron-deficient ring system of this compound can lead to partially saturated dihydropyridine or fully saturated piperidine derivatives. The outcome is highly dependent on the chosen reductive methodology.
Chemical Reduction: Methods like the Birch reduction, which employs sodium or lithium in a mixture of liquid ammonia (B1221849) and alcohol, are effective for the partial reduction of electron-deficient pyridine rings. nih.gov Application of these conditions to this compound would likely result in the formation of dihydropyridine derivatives. The regioselectivity of the reduction would be influenced by the electron-withdrawing nature of the substituents.
Catalytic Hydrogenation: Catalytic hydrogenation offers a pathway to either dechlorination, ring saturation, or both. tcichemicals.com Due to the high stability of the aromatic system, forcing conditions such as elevated temperature and pressure are often required for ring reduction. youtube.comyoutube.com
Dechlorination: Using catalysts like Palladium on carbon (Pd/C) under standard hydrogenation conditions can lead to the hydrogenolysis of the carbon-chlorine bonds, yielding 4-(trifluoromethoxy)pyridine.
Ring Saturation: To achieve full saturation of the pyridine ring to form the corresponding piperidine derivative, more robust catalysts such as Platinum or Rhodium are typically necessary, often in acidic media. researchgate.net For instance, the reduction of 2,6-dichloropyridine-4-carboxylic acid with a platinum catalyst in acetic acid yields the corresponding piperidine-4-carboxylic acid directly. researchgate.net A similar strategy could be applied to this compound to access the respective piperidine scaffold, though optimization would be required to manage the concurrent dechlorination.
Cycloaddition Reactions Involving Pyridine Zwitterionic Intermediates
Pyridine and its derivatives can react with electron-deficient acetylenes, such as dimethylacetylenedicarboxylate (DMAD), to form zwitterionic intermediates. These intermediates can be trapped by suitable dipolarophiles in cycloaddition reactions to construct complex heterocyclic systems. nih.gov The electron-deficient nature of this compound influences the initial nucleophilic attack on the acetylene. While the nitrogen is less nucleophilic compared to unsubstituted pyridine, the resulting zwitterionic intermediate would be stabilized by the electron-withdrawing groups.
The proposed mechanism involves the initial attack of the pyridine nitrogen onto one of the sp-hybridized carbons of the acetylene, generating a 1,4-dipolar zwitterion. This intermediate can then undergo a [3+2] cycloaddition with various electron-deficient olefins. nih.gov The presence of strong electron-withdrawing groups on the pyridine ring can affect the stability and reactivity of these intermediates, potentially altering the course of the reaction compared to simpler pyridine systems. researchgate.netnih.gov
Derivatization Pathways Towards Complex Organic Scaffolds
The two chlorine atoms on the pyridine ring serve as versatile handles for introducing further chemical complexity through various derivatization pathways.
Conversion to Carboxylic Acid Derivatives via Organometallic Approaches
The chlorine atoms of this compound can be converted into a carboxylic acid functional group through organometallic intermediates. This typically involves a metal-halogen exchange or a directed deprotonation, followed by quenching with carbon dioxide.
The regioselectivity of this transformation is a key challenge. The chlorine at the C-2 position is generally more activated towards organometallic reactions. Directed ortho-metalation, using reagents like lithium diisopropylamide (LDA) or specialized lithium bases, could potentially deprotonate the C-3 or C-6 positions. However, studies on other chloropyridines have shown that specific reagents can achieve high regioselectivity. For example, the BuLi/LiDMAE superbase has been used for the clean C-2 lithiation of 3- and 4-chloropyridines, tolerating the chloro substituent. lookchem.comresearchgate.netcapes.gov.br
A plausible route for the synthesis of a carboxylic acid derivative would be:
Regioselective Metalation: Treatment of this compound with a strong lithium base at low temperature to achieve a regioselective lithium-halogen exchange, likely at the C-2 position.
Carboxylation: Quenching the resulting pyridyl-lithium intermediate with solid carbon dioxide (dry ice).
Acidic Workup: Protonation with an aqueous acid to yield the desired 5-chloro-4-(trifluoromethoxy)pyridine-2-carboxylic acid.
This organometallic approach opens a pathway to various derivatives, including amides, esters, and other related functional groups starting from the synthesized carboxylic acid. google.comrsc.orgnih.gov
Synthesis of Isothiocyanates and Isocyanates from Aminopyridine Precursors
The synthesis of isothiocyanates and isocyanates from this compound first requires the introduction of an amino group. This can be achieved via nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, typically the more activated one at the C-2 position, with ammonia or a protected amine equivalent.
Once the aminopyridine precursor, such as 2-amino-5-chloro-4-(trifluoromethoxy)pyridine, is obtained, it can be converted to the corresponding isothiocyanate or isocyanate using established methods. google.com
Isothiocyanate Synthesis: A common and effective method involves the reaction of the aminopyridine with carbon disulfide in the presence of a base (e.g., triethylamine, DABCO) to form an intermediate dithiocarbamate (B8719985) salt. mdpi.com This salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govorganic-chemistry.orgresearchgate.net
Isocyanate Synthesis: Isocyanates can be prepared from the aminopyridine precursor using phosgene (B1210022) or, more commonly, phosgene-free alternatives. These methods include the Staudinger-Aza-Wittig reaction or the Curtius rearrangement of an acyl azide (B81097) derived from the corresponding carboxylic acid. scholaris.cagoogle.comnih.gov
| Functional Group | Common Reagents | Reference(s) |
|---|
| Isothiocyanate | 1. CS₂, Base (Et₃N, DABCO) 2. Desulfurizing Agent (FeCl₃, T3P®, Tosyl Chloride) | mdpi.comorganic-chemistry.org | | Isocyanate | 1. Triphosgene, Base 2. Curtius Rearrangement (from corresponding acyl azide) 3. Staudinger-Aza-Wittig Reaction (from azide) | scholaris.canih.gov |
Formation of Poly-substituted Pyridine and Fused Heterocyclic Systems
The differential reactivity of the two chlorine atoms in this compound allows for the stepwise and regioselective introduction of various substituents, leading to poly-substituted pyridine scaffolds. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard.
Poly-substituted Pyridines: Sequential Suzuki-Miyaura cross-coupling reactions can be employed to introduce different aryl or vinyl groups at the C-2 and C-5 positions. The selectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions. organic-chemistry.org For 2,5-dichloropyridine, it has been shown that ligand-free "Jeffery" conditions can promote selective coupling at the C-5 position, while other palladium catalysts with specific ligands might favor the C-2 position. nih.govsigmaaldrich.com This allows for a modular approach:
First Coupling: Selective cross-coupling at one position (e.g., C-5) under specific conditions.
Second Coupling: Modification of the catalyst system and/or coupling partner to functionalize the remaining chlorine atom at C-2.
Fused Heterocyclic Systems: The functional groups introduced via cross-coupling can be used to construct fused ring systems. science.govrsc.org For example, a Suzuki coupling could introduce an ortho-functionalized aryl group (e.g., 2-aminophenylboronic acid or 2-hydroxyphenylboronic acid). The introduced amino or hydroxyl group can then undergo an intramolecular cyclization reaction (e.g., a condensation or a palladium-catalyzed C-N/C-O bond formation) with the adjacent C-Cl bond or another installed functional group to form a fused heterocyclic system, such as a pyrido[2,3-b]indole or a dibenzofuran (B1670420) analog. researchgate.netnih.gov
Analytical and Structural Elucidation Methodologies in Research on 2,5 Dichloro 4 Trifluoromethoxy Pyridine
Advanced Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization
Spectroscopic methods are indispensable tools in the synthesis and analysis of 2,5-dichloro-4-(trifluoromethoxy)pyridine, providing detailed information at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and for tracking the progress of its synthesis. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain a detailed understanding of the molecular structure and the transformation of functional groups during a reaction.
In the ¹H NMR spectrum of a related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), the aromatic protons exhibit distinct signals whose positions are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl groups. For this compound, the two protons on the pyridine (B92270) ring are expected to appear as distinct singlets or doublets, depending on the specific coupling interactions.
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The carbon atoms attached to the chlorine, trifluoromethoxy group, and nitrogen will have characteristic chemical shifts. The carbon of the trifluoromethoxy group would be identifiable by its coupling with the fluorine atoms. Theoretical calculations, such as those using the Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT), can be employed to predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra researchgate.net.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The trifluoromethoxy group in this compound would give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethoxy group and can be used to monitor reactions involving this moiety. For instance, in various trifluoromethyl-substituted pyridines, the ¹⁹F NMR chemical shift of the CF₃ group is a key identifier rsc.org.
Table 1: Predicted and Observed NMR Data for Structurally Similar Compounds
| Nucleus | Compound | Predicted/Observed Chemical Shift (ppm) |
|---|---|---|
| ¹H | 2-chloro-4-(trifluoromethyl)pyridine | Calculated values provide a reference for peak assignment. |
| ¹³C | 2-chloro-4-(trifluoromethyl)pyridine | GIAO/DFT calculations help in assigning carbon signals. researchgate.net |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for identifying byproducts and impurities. In conjunction with gas chromatography (GC-MS), it becomes an essential tool for purity assessment.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be characteristic, with M, M+2, and M+4 peaks in a specific ratio.
Fragmentation patterns in the mass spectrum provide structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the trifluoromethoxy group. The fragmentation of similar compounds, such as halogenated phenyl-piperazinopropanones containing a trifluoromethylphenyl group, has been studied to understand these pathways nih.gov. The loss of a chlorine atom (Cl•) or the trifluoromethoxy radical (•OCF₃) would lead to significant fragment ions. Further fragmentation could involve the loss of CO or other small neutral molecules from the pyridine ring.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental formula, confirming the identity of the synthesized compound with high confidence.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Isotopic Pattern |
|---|---|---|
| Molecular Ion (M⁺) | Calculated based on the molecular formula | Characteristic M, M+2, M+4 pattern for two chlorine atoms |
| [M-Cl]⁺ | Calculated | Isotopic pattern for one chlorine atom |
X-ray Crystallography for Solid-State Structure Determination of Derivatized Intermediates and Products
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, this technique is invaluable for elucidating the structures of its solid derivatives, intermediates, and final products.
The crystal structure of a derivatized intermediate can confirm the regiochemistry of a reaction and provide precise bond lengths, bond angles, and intermolecular interactions. For example, in the synthesis of more complex molecules where this compound is a building block, X-ray crystallography of a downstream product can retrospectively confirm the structure of the initial pyridine derivative.
Studies on related structures, such as metal complexes with trifluoromethyl ligands or other substituted pyridine derivatives, provide insights into the expected structural features. For instance, the crystal structure of a rhodium complex containing a 4-(trifluoromethyl)-2-pyridinecarboxamide ligand has been determined, revealing details about the coordination environment and the influence of the trifluoromethyl group on bond parameters acs.org. Similarly, the analysis of a dichlorothiophenyl-substituted pyridine derivative highlights the types of intermolecular interactions, such as C–H···O/N and π···π stacking, that can be present in the crystal lattice researchgate.net. These interactions are crucial for understanding the solid-state properties of materials.
Table 3: Representative Crystallographic Data for Related Pyridine Derivatives
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Rh(III) complex with 4-(trifluoromethyl)pyridine ligand | Orthorhombic | Pca2₁ | Coordination geometry, bond lengths involving the pyridine ring. acs.org |
Chromatographic Techniques for Efficient Separation and Purification in Synthetic Processes
Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures. The choice of chromatographic method depends on the scale of the synthesis and the properties of the compound and its impurities.
Gas Chromatography (GC) is well-suited for the analysis and purification of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the simultaneous separation and identification of components in a mixture. The retention time in GC is a characteristic property that can be used for identification, while the peak area provides quantitative information about the purity of the sample. The use of specific stationary phases, such as those with trifluoropropyl methyl polysiloxane, can be particularly effective for resolving halogenated isomers nih.gov.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative-scale purification. For this compound, reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be the method of choice. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, and flow rate, high purity of the target compound can be achieved. HPLC is also used to monitor the progress of reactions by analyzing aliquots of the reaction mixture over time acs.org.
Column Chromatography is a widely used preparative technique for purifying multigram quantities of synthetic products. For this compound, silica gel would typically be used as the stationary phase, and a mixture of nonpolar and moderately polar organic solvents (e.g., hexane and ethyl acetate) as the eluent. The polarity of the eluent is optimized to achieve good separation between the desired product and any byproducts or unreacted starting materials.
Table 4: Chromatographic Methods for the Analysis and Purification of this compound and Related Compounds
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
|---|---|---|---|
| Gas Chromatography (GC) | e.g., Trifluoropropyl methyl polysiloxane | Inert carrier gas (e.g., He, N₂) | Purity assessment, separation of isomers. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | e.g., C18 silica | e.g., Acetonitrile/water or Methanol/water | Reaction monitoring, analytical and preparative purification. acs.org |
Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2,5-Dichloro-4-(trifluoromethoxy)pyridine and its analogs. Current synthetic strategies for related trifluoromethylpyridines often involve multi-step processes that may include chlorination and fluorination reactions. jst.go.jpnih.gov For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be achieved through liquid-phase chlorination followed by vapor-phase fluorination. jst.go.jp Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts. nih.gov
A key area for future development will be the adoption of green chemistry principles. This could involve the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolites to produce the core pyridine (B92270) structure, a method that has shown promise for sustainable pyridine production. rsc.org Additionally, catalyst design will be crucial. The development of novel catalysts, potentially nickel-based phosphine (B1218219) catalysts, could enable more selective and efficient cross-coupling reactions for the functionalization of dichloropyridine derivatives. nih.gov Research into solid-supported catalysts and flow chemistry could also lead to more sustainable and scalable production methods.
| Potential Sustainable Synthesis Strategy | Description | Anticipated Advantages |
| Catalytic C-O Trifluoromethoxylation | Direct trifluoromethoxylation of a dichlorinated hydroxypyridine precursor using novel catalysts. | Fewer synthetic steps, higher atom economy. |
| Flow Chemistry Synthesis | Continuous flow process for the multi-step synthesis, allowing for better control over reaction conditions and reduced waste. | Improved safety, scalability, and reproducibility. |
| Bio-catalytic Approaches | Utilization of enzymes for selective halogenation or functionalization of the pyridine ring. | High selectivity, mild reaction conditions, reduced environmental impact. |
Exploration of Expanded Derivatization Libraries for Material Science Applications
The unique electronic properties imparted by the chlorine and trifluoromethoxy substituents make this compound a promising scaffold for new materials. The trifluoromethoxy (OCF3) group, in particular, is known to influence properties such as melting point, boiling point, surface tension, and dielectric constant, which are critical in the design of electronic and electro-optical materials. rsc.org
Future research is expected to explore the derivatization of this compound to create libraries of molecules for various material science applications. Pyridine derivatives are already utilized as charge carriers in organic light-emitting diodes (OLEDs) and perovskite solar cells, where they can enhance efficiency and stability. rsc.org The electron-withdrawing nature of the substituents on this compound could be leveraged to tune the frontier energy levels (HOMO/LUMO) of new materials for organic electronics. rsc.org
| Potential Material Science Application | Role of this compound Derivative | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | As an electron-transporting material (ETM) or a host material for phosphorescent emitters. | Electron mobility, thermal stability, triplet energy level. |
| Perovskite Solar Cells (PSCs) | As a hole-transporting material (HTM) or an additive to improve device stability. | Charge carrier mobility, hydrophobicity, energy level alignment with perovskite. |
| Liquid Crystals | As a core component of liquid crystalline molecules. | Mesophase behavior, dielectric anisotropy, optical properties. rsc.org |
| Fluoropolymers | As a monomer or additive in the synthesis of melt-processable fluoropolymers. | Thermal stability, chemical resistance, low surface energy. rsc.org |
Integration of Advanced Computational Modeling for Predictive Chemical Research and Catalyst Design
Advanced computational modeling, particularly Density Functional Theory (DFT), will be instrumental in accelerating research on this compound. Computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.
Future computational studies could focus on several key areas. Firstly, modeling can be used to predict the regioselectivity of further functionalization reactions on the pyridine ring, saving significant experimental time and resources. Secondly, DFT calculations can be employed to design optimal catalysts for both the synthesis and derivatization of the target molecule. This includes predicting the efficacy of different ligands in metal-catalyzed cross-coupling reactions to achieve selective monoarylation of dichloropyridines. nih.gov Furthermore, computational modeling can predict the photophysical and electronic properties of novel derivatives for material science applications, allowing for the in-silico screening of large libraries of potential candidates before their synthesis. mdpi.com The trifluoromethoxy group's impact on the in vivo uptake and transport in biological systems could also be computationally evaluated for medicinal chemistry applications. researchgate.net
Strategic Incorporation into Novel Molecular Architectures with Research Utility
As a functionalized building block, this compound offers significant potential for the construction of novel and complex molecular architectures. The two chlorine atoms provide reactive handles for sequential and site-selective functionalization, enabling the synthesis of highly substituted pyridine derivatives. researchgate.net
Q & A
Q. What are the established synthetic routes for 2,5-dichloro-4-(trifluoromethoxy)pyridine, and how are key intermediates characterized?
The synthesis of this compound often involves halogenation and functional group introduction. A common approach includes:
- Step 1 : Starting with pyridine derivatives, such as 4-hydroxypyridine, followed by chlorination at positions 2 and 5 using POCl₃ or SOCl₂.
- Step 2 : Introduction of the trifluoromethoxy group via nucleophilic substitution using trifluoromethylating agents (e.g., CsF/trifluoromethyl iodide) under controlled conditions .
- Characterization : Intermediates are validated using ¹H/¹³C NMR and mass spectrometry. For example, highlights the use of regioselective fluorination to ensure correct substitution patterns.
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
- HPLC : Used to determine purity (>98% in CTEP derivatives, as in ).
- NMR Spectroscopy : Confirms regiochemistry; reports consistency between observed ¹H NMR shifts and expected imidazole-pyridine coupling.
- UV-Vis Spectroscopy : Monitors conjugation effects (λmax at 240 and 330 nm in CTEP derivatives, ).
- Mass Spectrometry : Validates molecular weight (e.g., Exact Mass 196.986 for the parent compound, ).
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during trifluoromethoxy group installation?
Regioselectivity is influenced by:
- Substrate Pre-activation : Use of electron-withdrawing groups (e.g., chloro substituents) to direct trifluoromethoxy substitution .
- Catalytic Systems : Transition metal catalysts (e.g., CuI) in Ullmann-type couplings improve yield and selectivity .
- Reaction Monitoring : In situ FT-IR tracks intermediate formation, while computational modeling predicts thermodynamic stability of regioisomers.
Q. What methodological factors explain discrepancies in bioactivity data for derivatives like CTEP across studies?
Key variables include:
- Dosage Protocols : notes CTEP’s extended half-life (18 hours), requiring staggered dosing (e.g., every other day) to avoid saturation effects.
- Model System Differences : Age-dependent responses in Alzheimer’s mouse models (e.g., 8-month vs. 16-month-old mice in ).
- Compound Stability : Storage at -20°C () prevents degradation, which may alter efficacy in longitudinal studies.
Q. How should researchers design experiments to evaluate neuropharmacological mechanisms of derivatives?
- In Vitro Models :
- In Vivo Models :
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. How can computational chemistry optimize the design of novel derivatives?
- Docking Studies : Predict binding affinity to mGluR5 using CTEP’s crystal structure ().
- DFT Calculations : Model electronic effects of substituents (e.g., trifluoromethoxy vs. methoxy groups) on reactivity .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound Derivatives
| Parameter | CTEP (Example Derivative) | Source |
|---|---|---|
| Molecular Weight | 391.77 g/mol | |
| Purity (HPLC) | ≥98% | |
| λmax (UV-Vis) | 240, 330 nm | |
| Storage Stability | ≥4 years at -20°C |
Q. Table 2. In Vivo Experimental Variables Impacting Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
